Cas no 682330-21-8 (4-(4-Fluoropiperidin-1-yl)aniline)

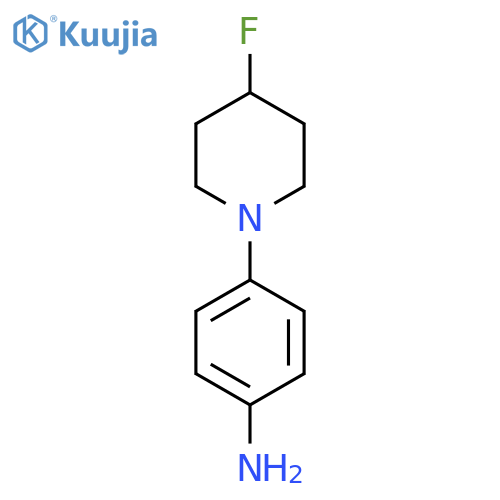

682330-21-8 structure

商品名:4-(4-Fluoropiperidin-1-yl)aniline

4-(4-Fluoropiperidin-1-yl)aniline 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 4-(4-fluoro-1-piperidinyl)-

- 4-(4-fluoropiperidin-1-yl)aniline

- starbld0034704

- AKOS040795836

- 682330-21-8

- F1908-0220

- SCHEMBL14320362

- 4-(4-Fluoropiperidin-1-yl)aniline

-

- インチ: 1S/C11H15FN2/c12-9-5-7-14(8-6-9)11-3-1-10(13)2-4-11/h1-4,9H,5-8,13H2

- InChIKey: FYQVPINPQYDOLH-UHFFFAOYSA-N

- ほほえんだ: FC1CCN(C2C=CC(=CC=2)N)CC1

計算された属性

- せいみつぶんしりょう: 194.12192665g/mol

- どういたいしつりょう: 194.12192665g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 密度みつど: 1.14±0.1 g/cm3(Predicted)

- ふってん: 354.7±37.0 °C(Predicted)

- 酸性度係数(pKa): 7.79±0.10(Predicted)

4-(4-Fluoropiperidin-1-yl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1908-0220-1g |

4-(4-fluoropiperidin-1-yl)aniline |

682330-21-8 | 95%+ | 1g |

$770.0 | 2023-09-07 | |

| TRC | F242201-100mg |

4-(4-fluoropiperidin-1-yl)aniline |

682330-21-8 | 100mg |

$ 115.00 | 2022-06-05 | ||

| TRC | F242201-1g |

4-(4-fluoropiperidin-1-yl)aniline |

682330-21-8 | 1g |

$ 680.00 | 2022-06-05 | ||

| Life Chemicals | F1908-0220-0.5g |

4-(4-fluoropiperidin-1-yl)aniline |

682330-21-8 | 95%+ | 0.5g |

$731.0 | 2023-09-07 | |

| TRC | F242201-500mg |

4-(4-fluoropiperidin-1-yl)aniline |

682330-21-8 | 500mg |

$ 435.00 | 2022-06-05 | ||

| Life Chemicals | F1908-0220-0.25g |

4-(4-fluoropiperidin-1-yl)aniline |

682330-21-8 | 95%+ | 0.25g |

$694.0 | 2023-09-07 | |

| Life Chemicals | F1908-0220-10g |

4-(4-fluoropiperidin-1-yl)aniline |

682330-21-8 | 95%+ | 10g |

$3532.0 | 2023-09-07 | |

| Life Chemicals | F1908-0220-2.5g |

4-(4-fluoropiperidin-1-yl)aniline |

682330-21-8 | 95%+ | 2.5g |

$1679.0 | 2023-09-07 | |

| Life Chemicals | F1908-0220-5g |

4-(4-fluoropiperidin-1-yl)aniline |

682330-21-8 | 95%+ | 5g |

$2525.0 | 2023-09-07 |

4-(4-Fluoropiperidin-1-yl)aniline 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

682330-21-8 (4-(4-Fluoropiperidin-1-yl)aniline) 関連製品

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量